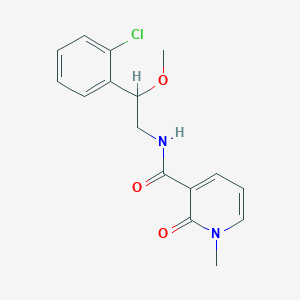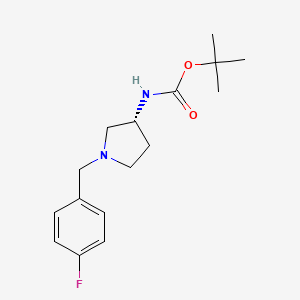![molecular formula C24H19ClN2O4 B2879981 5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 904005-70-5](/img/structure/B2879981.png)
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, also known as PD173074, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It was first identified in 1998 as a potent inhibitor of FGFR1 by Pfizer Global Research and Development. Since then, PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Research conducted by Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, V. V. (2020) employed molecular docking and quantum chemical calculations to analyze the molecular structure and spectroscopic data of a similar compound. The study utilized DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis sets for calculations. This comprehensive analysis included optimizing the geometry of the molecule, recording vibrational spectra, and assigning fundamental vibrations. The study also delved into molecular parameters like bond length and angle, intramolecular charge transfer, molecular electrostatic potential (MEP), HOMO - LUMO, Fukui functions, RDG, and ELF. The biological effects were predicted based on molecular docking results, indicating a methodological approach to understanding the interactions and potential applications of such compounds in biological contexts (Viji et al., 2020).
Synthesis and Biological Activity
Another study by Jiu-fu, L., Hong-guang, G., Hui, Z., Jing-jing, G., Shan-shan, L., & Juan, S. (2015) focused on the synthesis of a structurally related compound, highlighting its moderate anticancer activity. This research signifies the compound's potential in pharmaceutical applications, particularly in the development of new anticancer agents. The process involved chlorination and aminization from precursors, with the structure confirmed by various analytical methods. The crystal structure analysis provided insights into the compound's molecular configuration, facilitating a deeper understanding of its interaction mechanisms and biological efficacy (Jiu-fu et al., 2015).
Antimicrobial Evaluation
Vlasov, S., Kovalenko, S., Shynkarenko, P. E., Krolenko, K., & Vlasov, V. (2018) developed syntheses for derivatives of the compound, demonstrating their antimicrobial activity against Staphylococcus aureus. This study underscores the compound's relevance in addressing microbial resistance, offering a potential pathway for the development of new antimicrobial agents. The innovative approach to synthesizing these compounds, combined with their tested efficacy, paves the way for further research into their use as effective treatments against bacterial infections (Vlasov et al., 2018).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-29-21-8-4-5-9-22(21)31-23-13-26-15-27-24(23)18-11-10-17(12-20(18)28)30-14-16-6-2-3-7-19(16)25/h2-13,15,28H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKEFZVJRAMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

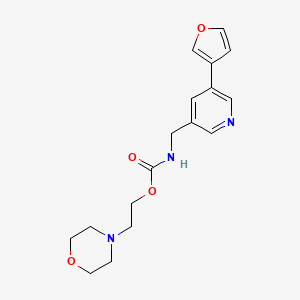
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)
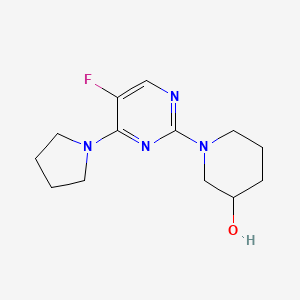
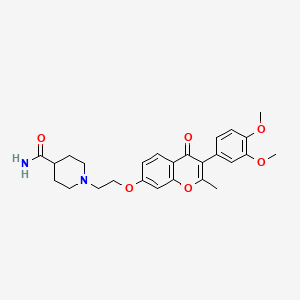
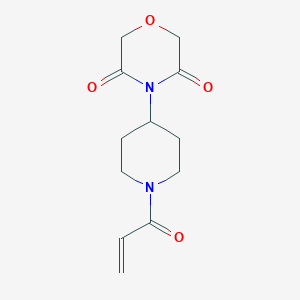
![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)

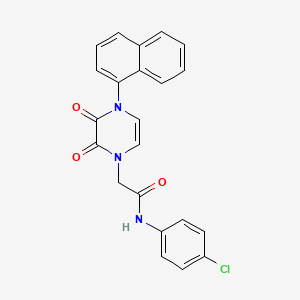

![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
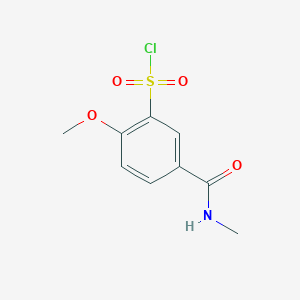
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)
